molecular formula C7H6ClNOS B14481946 2-(Chlorocarbonyl)cyclopent-1-en-1-yl thiocyanate CAS No. 65200-30-8

2-(Chlorocarbonyl)cyclopent-1-en-1-yl thiocyanate

Cat. No.: B14481946
CAS No.: 65200-30-8
M. Wt: 187.65 g/mol
InChI Key: YWFTZFWSXKDTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chlorocarbonyl)cyclopent-1-en-1-yl thiocyanate is an organic compound that features both a chlorocarbonyl group and a thiocyanate group attached to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorocarbonyl)cyclopent-1-en-1-yl thiocyanate typically involves the reaction of cyclopent-1-en-1-yl derivatives with chlorocarbonyl and thiocyanate reagents. One common method involves the use of thionyl chloride (SOCl2) and thiocyanic acid (HSCN) under controlled conditions to introduce the chlorocarbonyl and thiocyanate groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Chlorocarbonyl)cyclopent-1-en-1-yl thiocyanate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols.

    Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The thiocyanate group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Electrophiles: Halogens and other electrophilic reagents can be used in addition reactions.

    Oxidizing Agents: Hydrogen peroxide (H2O2) and other oxidizing agents can be used to oxidize the thiocyanate group.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as amides, esters, or thiocyanates can be formed.

    Addition Products: Halogenated cyclopentene derivatives are common products of addition reactions.

    Oxidation Products: Oxidized thiocyanate derivatives can be formed under oxidative conditions.

Scientific Research Applications

2-(Chlorocarbonyl)cyclopent-1-en-1-yl thiocyanate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Chlorocarbonyl)cyclopent-1-en-1-yl thiocyanate exerts its effects involves interactions with nucleophiles and electrophiles. The chlorocarbonyl group can react with nucleophiles to form various derivatives, while the thiocyanate group can participate in redox reactions. These interactions can affect molecular targets and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentenone: Contains a cyclopentene ring with a ketone group.

    Cyclopent-1-en-1-yl acetic acid: Features a cyclopentene ring with an acetic acid group.

    Cyclopent-1-en-1-yl thiocyanate: Similar structure but lacks the chlorocarbonyl group.

Properties

CAS No.

65200-30-8

Molecular Formula

C7H6ClNOS

Molecular Weight

187.65 g/mol

IUPAC Name

(2-carbonochloridoylcyclopenten-1-yl) thiocyanate

InChI

InChI=1S/C7H6ClNOS/c8-7(10)5-2-1-3-6(5)11-4-9/h1-3H2

InChI Key

YWFTZFWSXKDTMF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1)SC#N)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.